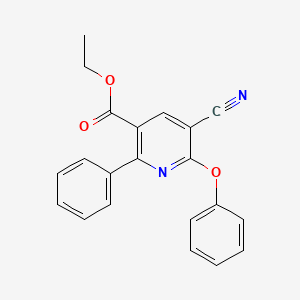
5-Chloroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the 5th position and a hydroxyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.
Mécanisme D'action
Target of Action
5-Chloroquinolin-3-ol, also known as Cloxyquin, is primarily an antifungal agent .
Mode of Action
It is believed to be bacteriostatic . This means it inhibits the growth and reproduction of bacteria, rather than killing them outright. It achieves this by interfering with bacterial protein synthesis, DNA replication, or other aspects of bacterial cellular metabolism .
Biochemical Pathways
It is known that the compound has a significant impact on bacterial metabolism, which suggests that it may interfere with key metabolic pathways .
Pharmacokinetics
It is known that the compound is rapidly and extensively absorbed when applied topically , especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . This results in a decrease in the population of the bacteria, thereby helping to control the infection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 5th position of the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparaison Avec Des Composés Similaires
5-Chloroquinolin-8-ol: Similar structure but with the hydroxyl group at the 8th position.
7-Chloroquinolin-4-ol: Chlorine atom at the 7th position and hydroxyl group at the 4th position.
5-Bromoquinolin-3-ol: Bromine atom instead of chlorine at the 5th position.
Uniqueness: 5-Chloroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
5-chloroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPGQWORGIUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
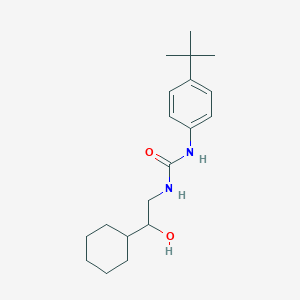
![4-(piperidine-1-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911749.png)
![4-{[(2Z)-3-(benzylcarbamoyl)-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2911750.png)
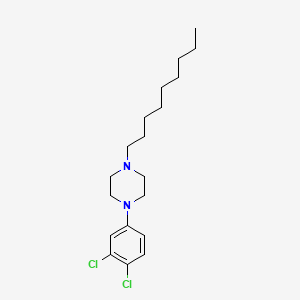
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
![4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)
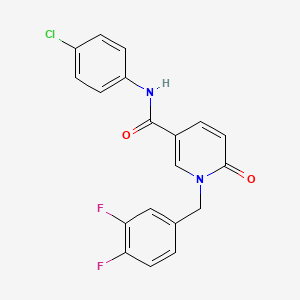
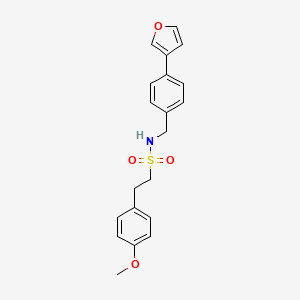
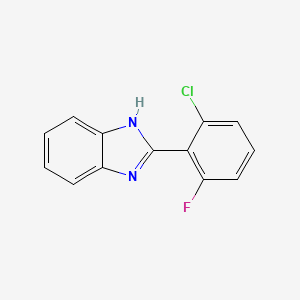
![3-[[5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2911767.png)
